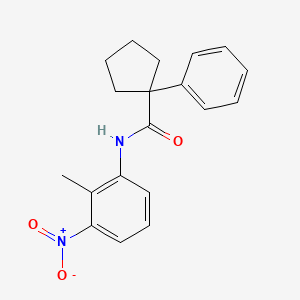
N-(2-Methyl-3-nitrophenyl)(phenylcyclopentyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methyl-3-nitrophenyl)(phenylcyclopentyl)formamide, commonly known as MNPA, is a chemical compound that has been synthesized for its potential use in scientific research. The compound has been found to have a unique mechanism of action that could have significant implications for the study of various physiological and biochemical processes. In
Applications De Recherche Scientifique
Synthesis and Herbicidal Activities
N-(2-Methyl-3-nitrophenyl)(phenylcyclopentyl)formamide and its derivatives have been explored for their potential in agricultural applications, particularly as herbicides. A study by Yuan-xiang et al. (2011) synthesized various formamide derivatives and assessed their herbicidal activities. However, these compounds showed no herbicidal activities at the tested concentration (Yuan-xiang, 2011).
Chemical Synthesis Processes
The compound has been used in chemical synthesis, particularly in the formation of quinazoline derivatives. Akazome et al. (1995) reported a novel synthesis method using a palladium complex to catalyze the intermolecular reductive N-heterocyclization of 2-nitrobenzaldehyde or 2-nitrophenyl ketones with formamide, resulting in moderate yields of quinazoline derivatives (Akazome et al., 1995).
Metabolic Studies
In the context of metabolism, the compound has been studied for its role in the formation of water-soluble glucuronides. Mutlib et al. (1992) investigated the metabolic disposition of a related compound, focusing on the formation of glucuronide conjugates in rats (Mutlib et al., 1992).
Catalytic Reactions
Research by Ishida et al. (2009) explored the use of gold nanoparticles supported on NiO for catalyzing the N-formylation of amines with methanol and molecular oxygen, which highlights the potential of N-(2-Methyl-3-nitrophenyl)(phenylcyclopentyl)formamide in catalytic reactions (Ishida et al., 2009).
Propriétés
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-16(10-7-11-17(14)21(23)24)20-18(22)19(12-5-6-13-19)15-8-3-2-4-9-15/h2-4,7-11H,5-6,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBHZEZKAUNLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methyl-3-nitrophenyl)(phenylcyclopentyl)formamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B2448803.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2448805.png)

![Methyl 3-[6-(isopropylamino)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2448809.png)


![N-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine](/img/structure/B2448813.png)
![2-ethyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2448816.png)
![2-{(E)-[(4-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2448817.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2448818.png)


![N-(2-methoxyethyl)-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2448823.png)
![2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2448824.png)